molecular formula C11H15N3O2 B3915857 2-(1,4-oxazepan-4-yl)nicotinamide

2-(1,4-oxazepan-4-yl)nicotinamide

Cat. No.: B3915857
M. Wt: 221.26 g/mol
InChI Key: SCXCFWMBXVYOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-oxazepan-4-yl)nicotinamide is a high-purity chemical compound intended for research and development purposes. This molecule features a nicotinamide core linked to a 1,4-oxazepane heterocycle, a structural motif of significant interest in modern medicinal chemistry for its potential to modulate biological activity. Compounds containing similar scaffolds are frequently investigated as potential inhibitors for various biological targets, such as ion channels (e.g., Nav1.8) and protein kinases. The integration of the 1,4-oxazepane ring can influence the compound's physicochemical properties, such as solubility and conformational flexibility, making it a valuable template for structure-activity relationship (SAR) studies. Researchers are exploring its potential utility in several fields, including neuroscience (e.g., for neuropathic pain or cough suppression pathways) and oncology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and mechanism of action for their specific experimental applications.

Properties

IUPAC Name

2-(1,4-oxazepan-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-10(15)9-3-1-4-13-11(9)14-5-2-7-16-8-6-14/h1,3-4H,2,5-8H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXCFWMBXVYOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents
2-(1,4-Oxazepan-4-yl)nicotinamide Nicotinamide + 1,4-oxazepane 1,4-oxazepane ring (seven-membered, oxygen at position 1, nitrogen at position 4)
NAT-1 Nicotinamide + thiazolidinone 4-Methoxy-phenyl group at thiazolidinone C2
NAT-2 Nicotinamide + thiazolidinone 3,5-Di-tert-butyl-4-hydroxy-phenyl group at thiazolidinone C2

Key Observations :

  • Ring System: Unlike NAT-1 and NAT-2 (five-membered thiazolidinone), 2-(1,4-oxazepan-4-yl)nicotinamide incorporates a larger seven-membered oxazepane ring. This may enhance binding to targets requiring extended conformational adaptability.

Pharmacological Activity

  • NAT-1 and NAT-2: Both compounds exhibit anti-inflammatory and antioxidant properties, attributed to their thiazolidinone core and phenolic substituents . NAT-2’s bulky tert-butyl groups enhance lipid solubility, possibly improving membrane permeability.
  • 2-(1,4-Oxazepan-4-yl)nicotinamide: The oxazepane ring’s oxygen may confer improved solubility over thiazolidinone analogs, while the nitrogen could facilitate interactions with enzymes like PARPs (poly-ADP-ribose polymerases) or sirtuins.

Pharmacokinetic and Toxicity Profiles

Parameter 2-(1,4-Oxazepan-4-yl)nicotinamide NAT-1/NAT-2
Solubility Likely moderate (polar oxazepane) Low (NAT-2’s tert-butyl groups increase lipophilicity)
Metabolic Stability Unclear; oxazepane may resist oxidation Thiazolidinone rings prone to metabolic cleavage
Toxicity No reported data NAT-2 shows higher cytotoxicity due to phenolic groups

Q & A

Q. How to integrate sustainability into the experimental lifecycle for this compound?

  • Methodological Answer :
  • Substitute hazardous solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) using solvent selection guides.
  • Apply Life Cycle Assessment (LCA) to quantify environmental impact across synthesis, use, and disposal phases.
  • Collaborate with green chemistry consortia to adopt atom-economical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,4-oxazepan-4-yl)nicotinamide
Reactant of Route 2
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2-(1,4-oxazepan-4-yl)nicotinamide

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